![molecular formula C16H15BrN2O2 B5716343 4-bromo-N'-[(3,4-dimethylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5716343.png)
4-bromo-N'-[(3,4-dimethylbenzoyl)oxy]benzenecarboximidamide
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Overview
Description
4-bromo-N'-[(3,4-dimethylbenzoyl)oxy]benzenecarboximidamide, also known as BDBI, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. BDBI belongs to the class of imidazoles and is synthesized through a multi-step process involving several chemical reactions.
Mechanism of Action
The mechanism of action of 4-bromo-N'-[(3,4-dimethylbenzoyl)oxy]benzenecarboximidamide involves its ability to bind to specific biomolecules through non-covalent interactions, such as hydrogen bonding and π-π stacking. This binding leads to changes in the fluorescence properties of 4-bromo-N'-[(3,4-dimethylbenzoyl)oxy]benzenecarboximidamide, allowing for its use as a fluorescent probe.
Biochemical and Physiological Effects:
4-bromo-N'-[(3,4-dimethylbenzoyl)oxy]benzenecarboximidamide has been found to have minimal biochemical and physiological effects, making it a safe and non-toxic probe for biological imaging. However, further studies are needed to fully understand the potential effects of 4-bromo-N'-[(3,4-dimethylbenzoyl)oxy]benzenecarboximidamide on living organisms.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-bromo-N'-[(3,4-dimethylbenzoyl)oxy]benzenecarboximidamide as a fluorescent probe is its high selectivity and sensitivity for certain biomolecules. Additionally, 4-bromo-N'-[(3,4-dimethylbenzoyl)oxy]benzenecarboximidamide has a long fluorescence lifetime, allowing for better imaging of biological processes. However, one limitation of using 4-bromo-N'-[(3,4-dimethylbenzoyl)oxy]benzenecarboximidamide is its relatively low quantum yield, which can affect the sensitivity of imaging.
Future Directions
There are several future directions for the use of 4-bromo-N'-[(3,4-dimethylbenzoyl)oxy]benzenecarboximidamide in scientific research. One potential application is its use in the development of new diagnostic tools for diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to fully understand the potential effects of 4-bromo-N'-[(3,4-dimethylbenzoyl)oxy]benzenecarboximidamide on living organisms and to develop new and improved fluorescent probes for biological imaging.
Synthesis Methods
The synthesis of 4-bromo-N'-[(3,4-dimethylbenzoyl)oxy]benzenecarboximidamide involves the reaction of 4-bromoaniline with 3,4-dimethylbenzoyl chloride in the presence of a base to form the intermediate, 4-bromo-N-(3,4-dimethylbenzoyl)aniline. This intermediate is then reacted with cyanogen bromide to form the final product, 4-bromo-N'-[(3,4-dimethylbenzoyl)oxy]benzenecarboximidamide.
Scientific Research Applications
4-bromo-N'-[(3,4-dimethylbenzoyl)oxy]benzenecarboximidamide has been studied for its potential applications in various scientific fields. One of the most notable applications of 4-bromo-N'-[(3,4-dimethylbenzoyl)oxy]benzenecarboximidamide is its use as a fluorescent probe for biological imaging. 4-bromo-N'-[(3,4-dimethylbenzoyl)oxy]benzenecarboximidamide has been found to selectively bind to and visualize certain biomolecules, such as amyloid fibrils and DNA, making it a useful tool for studying biological processes.
properties
IUPAC Name |
[(Z)-[amino-(4-bromophenyl)methylidene]amino] 3,4-dimethylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O2/c1-10-3-4-13(9-11(10)2)16(20)21-19-15(18)12-5-7-14(17)8-6-12/h3-9H,1-2H3,(H2,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDEQWNMZRYQTAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)ON=C(C2=CC=C(C=C2)Br)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)C(=O)O/N=C(/C2=CC=C(C=C2)Br)\N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N'-[(3,4-dimethylbenzoyl)oxy]benzenecarboximidamide |
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